BMS493, chemically known as 4-{(E)-2-[5,5-dimethyl-8-(phenylethynyl)-5,6-dihydronaphthalen-2-yl]ethenyl}benzoic acid, is a synthetic retinoid characterized as a pan-retinoic acid receptor (RAR) inverse agonist. [, ] This means it binds to RARs (α, β, and γ isoforms) and induces a conformational change that inhibits basal transcriptional activity, even in the absence of a natural agonist like all-trans-retinoic acid (ATRA). [, , ] BMS493 serves as a valuable tool in scientific research to elucidate the roles of RAR signaling in various biological processes, including development, differentiation, and disease. [, , , , , , ]
BMS 493 is a synthetic compound primarily recognized for its role as an inverse agonist of retinoic acid receptors, specifically the retinoic acid receptor alpha subtype. This compound has been studied for its potential therapeutic applications in various biological contexts, particularly in cancer and developmental biology.
BMS 493 was developed as part of a series of retinoid compounds aimed at modulating retinoic acid signaling pathways. It is synthesized through organic chemistry techniques that involve the manipulation of retinoid structures to achieve desired pharmacological properties.
BMS 493 belongs to the class of retinoids, which are derivatives of vitamin A. It is categorized as an inverse agonist due to its ability to stabilize the repressive state of retinoic acid receptors, contrasting with traditional agonists that activate these receptors.
The synthesis of BMS 493 typically involves multi-step organic synthesis techniques. Key steps include:
The specific synthetic route for BMS 493 may vary, but it generally involves:
BMS 493 features a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with retinoic acid receptors. The precise arrangement of these components is crucial for its biological activity.
BMS 493 undergoes several key chemical reactions that define its functionality:
The binding affinity and specificity of BMS 493 can be analyzed using:
BMS 493 functions by selectively stabilizing the repressive form of retinoic acid receptors, thereby inhibiting their transcriptional activity. This inverse agonistic action leads to decreased expression of genes that are typically activated by retinoic acid signaling.
Research indicates that BMS 493 significantly enhances the interaction with nuclear corepressor complexes, such as NCoR (nuclear receptor corepressor), which further suppresses gene transcription associated with cell differentiation and proliferation.
BMS 493 has been utilized in various research contexts, including:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3